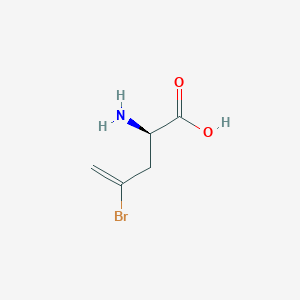

(R)-2-Amino-4-bromopent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426336 | |

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264903-49-3 | |

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-4-bromopent-4-enoic acid chemical properties

An In-depth Technical Guide to (R)-2-Amino-4-bromopent-4-enoic Acid

Introduction

This compound is a non-proteinogenic, chiral amino acid that serves as a highly versatile building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a stereodefined α-amino acid core, a reactive vinyl bromide moiety, and a flexible methylene spacer, makes it a valuable precursor for the synthesis of complex unnatural amino acids (UAAs). These UAAs are integral to the development of novel therapeutics, peptidomimetics, and chemical biology tools, enabling precise modifications to probe and modulate biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While experimentally derived spectroscopic data is not widely published, predicted characteristics based on its structure are provided for reference.

Core Properties

A compilation of the compound's key physical and chemical identifiers is presented in Table 1.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | [2] |

| CAS Number | 264903-49-3 | [1][2][3] |

| Molecular Formula | C₅H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 194.03 g/mol | [1][3][4] |

| Exact Mass | 192.97400 u | [4] |

| Stereochemistry | (R)-enantiomer | [2][3] |

| Purity | Typically ≥95% | [2] |

| InChI Key | YTCSGBSYHNQHFD-SCSAIBSYSA-N | [2] |

| Canonical SMILES | C=C(Br)CC(=O)O | [2] |

Note: The (S)-enantiomer is also commercially available under CAS Number 151144-96-6.[1][4]

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl proton adjacent to the bromine, the α-proton of the amino acid, the diastereotopic methylene protons, and exchangeable protons from the amine and carboxylic acid groups.

-

¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the two sp² hybridized carbons of the vinyl bromide group, the α-carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass of 192.97400 u.[4] The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Stability and Handling

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage Conditions: To ensure stability, the compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be protected from light.[1]

-

Safety and Hazards: this compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[4] All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reactivity

The synthetic utility of this compound stems from its strategic placement of reactive functional groups.

General Synthetic Approach

The choice of the nitrogen-protecting group is a critical determinant of the reaction's course, with electron-withdrawing groups like trifluoroacetyl (TFA) favoring the desired alkene addition over potential cyclization pathways.[5] A typical sequence involves the reaction of an N-TFA protected α-vinyl amino ester with phenylselenyl bromide (PhSeBr), followed by an oxidative workup to eliminate the selenide and form the vinyl bromide.[5] This process can yield a mixture of the terminal (E)-isomer and the internal vinyl bromide isomer.[5]

Caption: General workflow for synthesizing α-bromovinyl amino acids.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a scaffold for diversification. The vinyl bromide moiety is an exceptionally versatile functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The vinyl bromide is an ideal substrate for Suzuki-Miyaura, Negishi, and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, and other vinyl groups.[6] Nickel-catalyzed reductive coupling methodologies have also proven effective for connecting vinyl halides with various electrophiles.[7]

-

Amino Acid Chemistry: The α-amino and carboxylic acid groups can be manipulated using standard peptide chemistry protocols. The amine can be protected with common protecting groups (e.g., Boc, Cbz) and coupled with other amino acids or molecular fragments, while the carboxylic acid can be esterified or activated for amide bond formation.

This dual reactivity allows for a modular approach to building complex molecular architectures. A synthetic chemist can first perform a cross-coupling reaction on the vinyl bromide and then utilize the amino acid functionality for further elaboration, or vice versa.

Caption: Reactivity map for synthetic diversification.

Applications in Research and Drug Development

The ability to synthesize novel UAAs is a cornerstone of modern drug discovery. This compound is a key enabler of this process.

-

Scaffold for Unnatural Amino Acids: Its primary application is as a starting material for UAAs with novel side chains that are not found in nature.[1][8] These UAAs can be incorporated into peptides to create peptidomimetics with improved pharmacological properties, such as enhanced metabolic stability, increased potency, and greater receptor selectivity.[8]

-

Medicinal Chemistry and Drug Discovery: The vinyl bromide handle allows for the late-stage functionalization of complex molecules, a powerful strategy in lead optimization. By using cross-coupling reactions, chemists can rapidly generate libraries of analogs with diverse side chains to explore structure-activity relationships (SAR). This approach has been used to synthesize complex molecules, including derivatives of pharmaceutical scaffolds.[9]

-

Chemical Biology and PROTACs: The synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) often requires complex, non-natural linkers and ligands.[10] Building blocks like this compound provide the necessary chemical handles to construct these elaborate structures.

-

Radiolabeled Tracers for Imaging: Structurally related vinyl halide-containing amino acids have been successfully developed as radiolabeled tracers for Positron Emission Tomography (PET) imaging of brain tumors.[11] This highlights the potential of this scaffold in the development of novel diagnostic agents, where the bromine atom could be replaced with a positron-emitting isotope like ⁷⁶Br.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its defined stereochemistry and, most importantly, its reactive vinyl bromide handle provide a gateway to a vast chemical space of novel unnatural amino acids. For researchers in drug discovery and chemical biology, this compound offers a reliable and versatile platform for constructing the next generation of precisely engineered molecules, from targeted therapeutics to advanced biological probes.

References

- This compound. AiFChem.

- This compound. Fluorochem.

- Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course.

- 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8. Benchchem.

- Buy (2S)

- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. RSC Publishing.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.

- Reprogramming natural proteins using unn

- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd

- Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 264903-49-3 | this compound - AiFChem [aifchem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05452F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of (R)-2-Amino-4-bromopent-4-enoic Acid

Introduction

(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated α-amino acid characterized by the presence of a vinyl bromide moiety. Its molecular formula is C₅H₈BrNO₂ with a molecular weight of approximately 194.03 g/mol [1][2]. The structure combines the key functional groups of an amino acid (a carboxylic acid and an amine group at the α-carbon) with a reactive bromoalkene, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The specific (R)-stereochemistry at the α-carbon and the geometry of the double bond are critical features that dictate its biological activity and synthetic utility.

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and stereochemical confirmation of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of complex amino acids.

Molecular Structure and Key Features

The structural integrity of this compound is defined by several key features that are amenable to spectroscopic analysis:

-

Chiral Center: The α-carbon (C2) is a stereocenter, giving rise to (R) and (S) enantiomers.

-

Vinyl Bromide Group: The C4-C5 double bond with a bromine substituent introduces geometric isomerism (E/Z) and provides unique spectroscopic handles.

-

Amino Acid Backbone: The carboxylic acid and amino groups exhibit characteristic spectroscopic signatures.

A thorough structural analysis, therefore, necessitates a multi-technique approach to unambiguously determine the connectivity, functional groups, and stereochemistry of the molecule.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum Data

| Parameter | Predicted Value | Rationale |

| Molecular Ion (M⁺) | m/z 193 & 195 | Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic doublet with a two-mass-unit separation and roughly equal intensity[3][4][5]. |

| High-Resolution Mass | 192.97400 u (for C₅H₈⁷⁹BrNO₂) | High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. |

| Key Fragment 1 | m/z 114 | Loss of a bromine radical (•Br) from the molecular ion is a common fragmentation pathway for alkyl halides[6]. |

| Key Fragment 2 | m/z 148 & 150 | Loss of the carboxyl group (•COOH) is a characteristic fragmentation of amino acids. The isotopic pattern of bromine would be retained in this fragment. |

| Key Fragment 3 | m/z 56 | This could arise from a complex fragmentation, possibly involving the loss of both the bromine and the carboxyl group. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI is predicated on its soft ionization nature, which is well-suited for polar molecules like amino acids, often preserving the molecular ion.

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Parameters:

-

Ionization Mode: Positive ion mode is typically preferred for amino acids to detect the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

-

Mass Range: Scan a range that encompasses the expected molecular ion and key fragments (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting spectrum for the characteristic M and M+2 isotopic pattern of the molecular ion. Use the accurate mass measurement to confirm the elemental formula. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data (in D₂O)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Hα (C2-H) | 3.8 - 4.2 | Triplet (t) or Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 6-8 Hz | The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. It will couple to the two diastereotopic β-protons. |

| Hβ (C3-H₂) | 2.8 - 3.2 | Multiplet (m) | J(Hβ, Hα) ≈ 6-8 Hz, J(Hβ, Hγ) ≈ 1-2 Hz | These allylic protons are diastereotopic due to the adjacent chiral center. They will show complex coupling to the α-proton and long-range coupling to the vinylic protons. |

| Hγ (C5-H₂) | 5.5 - 6.0 | Two separate doublets (d) or multiplets (m) | J(geminal) ≈ 1-3 Hz, J(cis/trans to Hβ) ≈ 1-2 Hz | These are vinylic protons. Due to the bromine on the same carbon, they are expected to be in the typical alkene region but can be influenced by the halogen's electronegativity and anisotropy. They will exhibit geminal coupling to each other and potentially long-range coupling to the β-protons. |

Predicted ¹³C NMR Spectral Data (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (COOH) | 170 - 180 | Typical chemical shift for a carboxylic acid carbon. |

| C2 (CH-NH₂) | 50 - 60 | The α-carbon of an amino acid, shifted downfield by the attached nitrogen and carboxyl group. |

| C3 (CH₂) | 35 - 45 | An allylic carbon, influenced by the adjacent double bond and chiral center. |

| C4 (C=C-Br) | 110 - 120 | The carbon of the double bond bearing the bromine atom. The bromine's shielding effect will influence its position. |

| C5 (=CH₂) | 125 - 135 | The terminal vinyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for amino acids, but the exchangeable protons (-NH₂ and -COOH) will not be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Perform decoupling experiments (e.g., COSY) to establish proton-proton coupling networks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Use 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

-

-

Data Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and correlations from 2D NMR experiments.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3300 | N-H stretch | Primary amine (-NH₂) |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| 1680 - 1720 | C=O stretch | Carboxylic acid (-COOH) |

| 1620 - 1680 | C=C stretch | Alkene |

| 1550 - 1650 | N-H bend | Primary amine (-NH₂) |

| ~1400 | O-H bend | Carboxylic acid (-COOH) |

| 1210 - 1320 | C-N stretch | Amine |

| 500 - 600 | C-Br stretch | Alkyl bromide |

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

The ATR method is simple and requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and MS can confirm the molecular structure, they cannot differentiate between enantiomers. Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound.

Methodology Rationale

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acids, several types of CSPs are effective, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or crown ethers[7][8].

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system with a UV detector is typically sufficient.

-

Chiral Column: Select a suitable chiral column, for example, a teicoplanin-based CSP.

-

Mobile Phase: A polar organic mobile phase, often a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium formate or acetate), is commonly used for underivatized amino acids. The exact composition will need to be optimized.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis:

-

Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of this compound to confirm its retention time matches that of the (R)-enantiomer from the racemic standard and to determine its enantiomeric purity by integrating the peak areas.

-

Synthesis and Characterization Workflow

The synthesis of α-halovinyl amino acids often involves the modification of a precursor α-vinyl amino acid[9][10]. A general workflow for the synthesis and subsequent structural analysis is depicted below.

Caption: Workflow for synthesis and structural analysis.

Conclusion

The structural analysis of this compound is a comprehensive process that relies on the synergistic application of multiple advanced analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, highlighting the presence of bromine through its characteristic isotopic pattern. NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework. FT-IR spectroscopy identifies the key functional groups. Finally, chiral HPLC is indispensable for confirming the stereochemical integrity of the α-carbon. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately characterize this and other complex, non-proteinogenic amino acids.

References

- Berkowitz, D. B., & Pedersen, M. L. (1996). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. The Journal of Organic Chemistry, 61(18), 6443-6454.

- Silverman, R. B., & Nanavati, S. M. (1991).

- Berkowitz, D. B., & Pedersen, M. L. (1996). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids. UNL Digital Commons.

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopent-4-enoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-L-2-Amino-4-bromo-4-pentenoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino a" by Wan Jin Jahng [digitalcommons.unl.edu]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to the Proposed Mechanism of Action of (R)-2-Amino-4-bromopent-4-enoic acid

This guide provides a detailed technical overview of the putative mechanism of action for (R)-2-Amino-4-bromopent-4-enoic acid, a compound of interest for researchers and professionals in drug development and neuroscience. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds, particularly known inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), to propose a scientifically grounded hypothesis for its biological activity.

Introduction: The Significance of GABAergic Modulation

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance crucial for normal brain function.[1][2] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[1][2][3] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Consequently, modulation of GABA levels presents a compelling therapeutic strategy.

One key regulator of GABA concentration is the enzyme γ-aminobutyric acid aminotransferase (GABA-AT; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1][3] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This makes GABA-AT a prime target for the development of novel therapeutics. Several successful drugs, such as vigabatrin (γ-vinyl-GABA), operate through the irreversible inhibition of this enzyme.[4][5][6][7]

This compound is a non-proteinogenic amino acid characterized by a vinyl bromide moiety.[8] Its structural similarity to known GABA-AT inactivators suggests that it may also function as a mechanism-based inhibitor of this enzyme. This guide will explore the proposed mechanism of action, drawing parallels with well-characterized inhibitors and outlining experimental approaches for its validation.

Proposed Mechanism of Action: Mechanism-Based Inactivation of GABA-AT

We hypothesize that this compound acts as a mechanism-based inactivator, or "suicide substrate," of GABA-AT. This class of inhibitors is initially processed by the enzyme as a substrate, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[9]

The proposed inactivation pathway likely involves the following key steps, analogous to other GABA-AT inactivators:

-

Formation of an External Aldimine: The amino group of this compound displaces the lysine residue of the enzyme that is bound to the PLP cofactor, forming an external aldimine.[3][10]

-

Enzyme-Catalyzed Tautomerization: The enzyme's catalytic machinery facilitates a tautomerization event, creating a conjugated system.

-

Michael Addition: The resulting α,β-unsaturated intermediate is a Michael acceptor. A nucleophilic residue in the active site of GABA-AT, potentially the same lysine residue involved in PLP binding, attacks the electrophilic carbon, leading to a covalent adduct and irreversible inactivation of the enzyme.[1][3]

The presence of the bromine atom on the vinyl group is expected to influence the reactivity of the intermediate, potentially making it a more potent inactivator.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of GABA-AT inactivation.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of biochemical and biophysical experiments should be conducted. The following protocols are designed to provide a comprehensive evaluation of the interaction between this compound and GABA-AT.

Enzyme Kinetics and Inactivation Studies

Objective: To determine if this compound is a time-dependent, irreversible inhibitor of GABA-AT and to quantify its inactivation parameters.

Methodology:

-

Enzyme Source: Recombinant human GABA-AT expressed in and purified from E. coli.

-

Assay: A continuous spectrophotometric assay monitoring the production of succinic semialdehyde, a product of GABA transamination.

-

Determination of IC50:

-

Vary the concentration of this compound.

-

Measure the initial reaction rates of GABA-AT.

-

Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.

-

-

Time-Dependent Inactivation:

-

Pre-incubate GABA-AT with various concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding GABA.

-

Measure the residual enzyme activity.

-

Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

-

-

Determination of K_I and k_inact:

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

| Parameter | Description |

| IC50 | Concentration of inhibitor causing 50% inhibition. |

| k_obs | Pseudo-first-order rate constant of inactivation. |

| K_I | Inhibitor concentration at half-maximal inactivation rate. |

| k_inact | Maximal rate of inactivation. |

Dialysis Studies for Irreversibility

Objective: To confirm the irreversible nature of GABA-AT inhibition.

Methodology:

-

Incubate GABA-AT with a concentration of this compound sufficient to cause >90% inhibition.

-

As a control, incubate GABA-AT with a known reversible inhibitor.

-

Subject both samples to extensive dialysis against a buffer to remove any unbound inhibitor.

-

Measure the enzymatic activity of both samples post-dialysis.

-

Expected Outcome: The activity of the enzyme inhibited by this compound should not be restored, while the activity of the reversibly inhibited enzyme should be recovered.

Mass Spectrometry for Covalent Adduct Identification

Objective: To identify the formation of a covalent adduct between this compound and GABA-AT.

Methodology:

-

Incubate GABA-AT with this compound.

-

Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF) to detect an increase in the molecular weight of the enzyme corresponding to the mass of the inhibitor.

-

Perform peptide mapping by digesting the inhibited enzyme with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue that is covalently modified.

Structure-Activity Relationship Insights

The chemical structure of this compound provides clues to its potential activity. The vinyl bromide group is an interesting feature. Halogenation of other GABA-AT inactivators has been shown to influence their potency. For instance, fluorinated analogs have been synthesized and studied.[11][12] The bromine atom, being a good leaving group, might participate in the inactivation mechanism, or its electron-withdrawing properties could enhance the electrophilicity of the Michael acceptor. Further studies with analogs, such as the corresponding chloro- or fluoro-derivatives, would be invaluable in elucidating the precise role of the halogen.

Conclusion and Future Directions

Based on the established mechanisms of known GABA-AT inactivators, this compound is proposed to be a mechanism-based inhibitor of this key enzyme in GABA metabolism. The outlined experimental protocols provide a robust framework for validating this hypothesis and characterizing the molecular details of the interaction.

Future research should focus on:

-

Stereospecificity: Investigating the inhibitory activity of the (S)-enantiomer to determine the stereochemical requirements for binding and inactivation.

-

In Vivo Efficacy: Assessing the ability of this compound to elevate brain GABA levels and exert anticonvulsant or anxiolytic effects in animal models.

-

Off-Target Effects: Screening for activity against other PLP-dependent enzymes to assess its selectivity.

A thorough understanding of the mechanism of action of this compound will be instrumental in evaluating its therapeutic potential and guiding the design of next-generation GABAergic modulators.

References

-

Gram, L., Klosterskov, P., & Dam, M. (1985). gamma-Vinyl GABA: a double-blind placebo-controlled trial in partial epilepsy. Annals of Neurology, 17(3), 262–266. [Link]

-

Silverman, R. B. (1988). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 110(19), 6528–6530. [Link]

-

Xenakis, J. G., & Sarris, A. H. (2003). The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats. Psychopharmacology, 168(1-2), 158–165. [Link]

-

Schechter, P. J., Hanke, N. F., Grove, J., Johnston, D., & May, P. C. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182–186. [Link]

-

Silverman, R. B., & Invergo, B. J. (1986). Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic Acid. Biochemistry, 25(22), 6817–6820. [Link]

-

Silverman, R. B., & Nanavati, S. M. (2013). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 56(17), 6681–6699. [Link]

-

Kowalska, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4965. [Link]

-

Huang, H., et al. (2015). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Neuroscience, 6(8), 1447–1455. [Link]

-

Pan, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(1), 479–487. [Link]

-

Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry, 27(9), 3285–3289. [Link]

-

Kaur, R., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

-

Edmondson, D. E. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 27(4), 1192. [Link]

Sources

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-Vinyl GABA: a double-blind placebo-controlled trial in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Amino-4-bromopent-4-enoic Acid: A Technical Guide to a Potential Mechanism-Based Enzyme Inactivator

Introduction

(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by a vinyl bromide moiety. While specific biological data for this particular (R)-enantiomer is not extensively documented in publicly available literature, its structural features—notably the presence of a reactive vinyl halide and an amino acid backbone—strongly suggest its potential as a mechanism-based enzyme inhibitor. This guide provides a comprehensive technical overview of the hypothesized biological activity of this compound, its likely mechanism of action, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and enzymology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-amino-4-bromopent-4-enoic acid is provided in the table below. It is important to note that the specific properties of the (R)-enantiomer may vary slightly from the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C5H8BrNO2 | [1] |

| Molecular Weight | 194.03 g/mol | [1] |

| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | Inferred |

| CAS Number (R-enantiomer) | 264903-49-3 | [1] |

| Appearance | Predicted to be a solid | |

| Solubility | Predicted to be soluble in aqueous solutions |

Hypothesized Biological Activity: Mechanism-Based Enzyme Inhibition

The core of our hypothesis is that this compound functions as a mechanism-based or "suicide" inhibitor of specific enzymes, particularly those that process amino acids. This class of inhibitors is relatively unreactive until they are catalytically converted into a highly reactive species within the enzyme's active site, leading to irreversible inactivation.

The presence of the vinyl bromide group is key to this proposed activity. Vinyl halides are known to be precursors to reactive intermediates.[2][3][4] In the context of an enzyme's active site, the amino acid portion of the molecule would facilitate binding to an enzyme that recognizes it as a substrate or a competitive inhibitor. Once bound, the enzyme's own catalytic machinery would initiate a reaction that activates the vinyl halide, transforming it into a potent electrophile. This reactive intermediate can then form a covalent bond with a nucleophilic residue in the active site (e.g., cysteine, lysine, histidine, or serine), leading to irreversible inhibition.

Potential Enzyme Targets

Given its structure as an amino acid analog, pyridoxal phosphate (PLP)-dependent enzymes are primary potential targets. These enzymes are involved in a wide range of amino acid transformations.[1] Specifically, enzymes such as amino acid decarboxylases are strong candidates.[5] These enzymes function by forming a Schiff base with the amino acid substrate, which facilitates decarboxylation. An α-halovinyl amino acid analog could intercept this catalytic cycle.

Other potential targets could include:

-

Transaminases (Aminotransferases): Involved in the transfer of amino groups.

-

Racemases: Interconvert amino acid stereoisomers.

-

Enzymes involved in amino acid biosynthesis or catabolism.

Proposed Mechanism of Action: Inactivation of an Amino Acid Decarboxylase

The following diagram illustrates a plausible mechanism for the irreversible inhibition of an amino acid decarboxylase by this compound.

Caption: Proposed mechanism of irreversible inhibition of a PLP-dependent enzyme.

Experimental Protocols for Validation

To validate the hypothesized biological activity of this compound, a series of biochemical and cellular assays are proposed.

Enzyme Inhibition Assays

The primary goal is to determine if the compound inhibits a specific enzyme and to characterize the nature of this inhibition.

Workflow for Enzyme Inhibition Screening:

Sources

- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino a" by Wan Jin Jahng [digitalcommons.unl.edu]

(R)-2-Amino-4-bromopent-4-enoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including a chiral center and a reactive bromoalkene moiety, make it a valuable building block for the synthesis of complex molecular architectures and conformationally constrained peptide analogues.[1] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential applications. While direct research on this specific enantiomer is limited, this guide synthesizes information from closely related compounds and general synthetic methodologies to provide a foundational understanding for researchers in the field.

Introduction: The Significance of this compound

Unnatural amino acids are crucial tools in modern drug discovery, offering a pathway to novel therapeutics with improved potency, selectivity, and metabolic stability. This compound belongs to the class of vinylglycine derivatives, which are known to act as mechanism-based inhibitors of several enzymes. The presence of a vinyl bromide group provides a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis.

The conformational constraint imposed by the double bond and the bromine atom can be exploited in the design of peptidomimetics to study and influence protein-protein interactions.[2][3][4] Although specific biological targets for the (R)-enantiomer have not been extensively reported in the readily available literature, the broader class of vinyl amino acids has shown promise in various therapeutic areas, including neuroscience and oncology.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-amino-4-bromopent-4-enoic acid is presented in Table 1. It is important to note that some of these properties are predicted and should be confirmed experimentally. The compound exists in distinct stereoisomeric forms, with the (R)-enantiomer having the CAS number 264903-49-3 and the (S)-enantiomer having the CAS number 151144-96-6.[1]

| Property | Value | Source |

| Molecular Formula | C5H8BrNO2 | [1][5] |

| Molecular Weight | 194.03 g/mol | [1][5] |

| CAS Number (R)-enantiomer | 264903-49-3 | [1] |

| CAS Number (S)-enantiomer | 151144-96-6 | [1][5] |

| Appearance | Solid (predicted) | |

| Density (Predicted) | 1.646 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 279.1 ± 40.0 °C | [5] |

| Flash Point (Predicted) | 122.6 °C | [5] |

| XLogP3 (Predicted) | 1.39730 | [5] |

| PSA (Polar Surface Area) | 63.3 Ų | [5] |

Table 1: Physicochemical properties of 2-amino-4-bromopent-4-enoic acid.

Synthesis Strategies: An Overview

General Approaches to Vinylglycine Synthesis

The synthesis of α-vinyl amino acids has been an active area of research. Common strategies often involve the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the α-carbon.[6][7][8] One potential conceptual pathway is illustrated below.

Conceptual synthetic workflow for this compound.

Plausible Synthetic Protocol (Hypothetical)

Based on established methodologies for similar compounds, a hypothetical multi-step synthesis is proposed. It is crucial to note that this protocol is illustrative and would require experimental validation and optimization.

Step 1: Asymmetric Alkylation of a Glycine Equivalent

The synthesis could commence with a chiral glycine enolate equivalent. The use of a chiral phase-transfer catalyst or a chiral auxiliary can facilitate the enantioselective alkylation with a suitable three-carbon electrophile containing a precursor to the vinyl bromide.

-

Rationale: This step is critical for establishing the (R)-stereochemistry at the α-carbon. The choice of chiral catalyst or auxiliary is paramount for achieving high enantiomeric excess.

Step 2: Introduction of the Vinyl Bromide Moiety

Following alkylation, the side chain can be elaborated to introduce the vinyl bromide. This might involve a sequence of reactions such as olefination followed by bromination, or the use of a building block that already contains the vinyl bromide precursor.

-

Rationale: The regioselective and stereoselective formation of the C=C bond and the introduction of the bromine atom are key transformations. Reaction conditions would need to be carefully controlled to avoid side reactions.

Step 3: Deprotection

The final step would involve the removal of the protecting groups on the amino and carboxyl functionalities under conditions that do not compromise the integrity of the vinyl bromide or the stereocenter.

-

Rationale: Orthogonal protecting groups are often employed to allow for their selective removal without affecting other sensitive functional groups in the molecule.

Potential Applications in Drug Discovery and Chemical Biology

While direct applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

Enzyme Inhibition

Non-proteinogenic amino acids, particularly those with reactive functional groups, are often investigated as enzyme inhibitors. The vinyl group in conjunction with the electron-withdrawing bromine atom could make this molecule a candidate for irreversible inhibition of enzymes through covalent modification of active site residues. This mechanism-based inhibition is a powerful strategy in drug design.

Neuroscience Research

A structurally related compound, (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid, has been synthesized and evaluated for brain tumor imaging.[9][10] This suggests that radiolabeled versions of this compound could have potential as probes in neuroscience research, for example, in positron emission tomography (PET) to study amino acid transport or metabolism in the brain.

Potential applications of this compound.

Peptidomimetic and Conformationally Restricted Peptide Design

The incorporation of conformationally restricted amino acids into peptides is a well-established strategy to enhance their biological activity and pharmacokinetic properties.[2][3][4] this compound can serve as a building block to create peptides with defined secondary structures, potentially leading to more potent and selective receptor agonists or antagonists.

Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. For researchers who successfully synthesize this compound, the following characterization would be essential:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the connectivity of atoms and the stereochemistry of the vinyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino acid and vinyl bromide moieties.

-

Chiral Chromatography or Polarimetry: To determine the enantiomeric purity of the synthesized material.

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. While the lack of detailed published research presents a challenge, it also highlights a significant opportunity for novel investigations. The development of a robust and stereoselective synthesis would be the first critical step to unlocking its potential. Subsequent studies should focus on exploring its biological activities, particularly as an enzyme inhibitor or a modulator of protein-protein interactions. Furthermore, its application as a building block in the synthesis of complex natural products and peptidomimetics warrants investigation. This technical guide serves as a starting point for researchers interested in harnessing the unique chemical properties of this intriguing amino acid for the advancement of drug discovery and chemical biology.

References

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

-

Synthesis of a conformationally constrained δ-amino acid building block. PubMed. Available at: [Link]

-

Catalytic asymmetric synthesis of R207910. PubMed. Available at: [Link]

-

2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588. PubChem. Available at: [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

-

Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PubMed. Available at: [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. PubMed - NIH. Available at: [Link]

-

CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. Available at: [Link]

-

RSC Chemical Biology. Semantic Scholar. Available at: [Link]

-

4-Bromopent-2-enoic acid | C5H7BrO2 | CID 13152959. PubChem. Available at: [Link]

-

Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

-

4-Bromo-pent-4-enoic acid | C5H7BrO2 | CID 13113432. PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC - NIH. Available at: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

-

L-2-Amino-4-methoxy-cis-but-3-enoic Acid, a Potent Inhibitor of the Enzymatic Synthesis of S-adenosylmethionine. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. echemi.com [echemi.com]

- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 7. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 9. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-4-bromopent-4-enoic acid: Synthesis, Properties, and Applications

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for the development of novel therapeutics and biological probes.[1][2] Unlike the 20 canonical amino acids that constitute the building blocks of natural proteins, NPAAs offer a vast and diverse chemical space for the fine-tuning of peptide and protein properties.[3][4] The strategic incorporation of these unique residues can significantly enhance the metabolic stability, potency, and bioavailability of peptide-based drugs, overcoming many of the inherent limitations of their natural counterparts.[1][5]

Among the various classes of NPAAs, halogenated amino acids are of particular interest due to the profound impact of halogen atoms on the physicochemical and structural characteristics of polypeptides.[6] The introduction of halogens can modulate hydrophobicity, secondary structure propensity, and resistance to proteolytic degradation.[6] (R)-2-Amino-4-bromopent-4-enoic acid is a synthetically derived NPAA that features a reactive vinyl bromide moiety. This functional group imparts unique chemical properties to the amino acid, positioning it as a valuable building block for the synthesis of complex molecules and as a potential tool for investigating biological systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this intriguing molecule for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a brominated, unsaturated non-proteinogenic amino acid. Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-Amino-4-bromopent-4-enoic acid | N/A |

| Molecular Formula | C₅H₈BrNO₂ | [7] |

| Molecular Weight | 194.03 g/mol | [7] |

| CAS Number | 264903-49-3 | [7] |

| Predicted Density | 1.646±0.06 g/cm³ | [8] |

| Predicted Boiling Point | 279.1±40.0 °C | [8] |

| Predicted Flash Point | 122.6 °C | [8] |

This compound is typically supplied as a solid and requires cold-chain transportation and storage at 2-8°C in a sealed, dark, and inert environment to ensure its stability.[7]

Proposed Asymmetric Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed asymmetric synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Chiral Ni(II) Complex

-

To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in methanol, add an equimolar amount of glycine.

-

Add one equivalent of a base, such as sodium methoxide, and stir the mixture until the solids dissolve.

-

Add one equivalent of nickel(II) chloride hexahydrate and continue stirring at room temperature for 1-2 hours.

-

The resulting chiral Ni(II) complex can be isolated by filtration or used directly in the next step.

Rationale: The formation of the chiral Ni(II) complex creates a rigid, planar structure that shields one face of the glycine-derived carbanion, thereby directing the incoming electrophile to the opposite face and ensuring high stereoselectivity.[9]

Step 2: Asymmetric Alkylation

-

To a suspension of the chiral Ni(II) complex and a mild base (e.g., potassium carbonate) in a suitable solvent like acetonitrile, add the alkylating agent, 1,2-dibromoprop-1-ene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude alkylated Ni(II) complex.

Rationale: The choice of a mild base and an appropriate solvent is crucial to ensure the selective mono-alkylation and prevent racemization. 1,2-dibromoprop-1-ene serves as the electrophile to introduce the desired bromo-vinyl moiety.

Step 3: Hydrolysis and Product Isolation

-

Dissolve the crude alkylated complex in a mixture of water and a suitable organic solvent (e.g., diethyl ether).

-

Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

Stir the mixture vigorously for several hours to facilitate the hydrolysis of the Schiff base and the release of the amino acid.

-

Separate the aqueous and organic layers. The chiral ligand can be recovered from the organic layer.

-

Wash the aqueous layer with an organic solvent to remove any remaining ligand.

-

The crude this compound in the aqueous layer can be purified by ion-exchange chromatography.

Rationale: Acidic hydrolysis is a standard method for cleaving the Ni(II) complex and liberating the free amino acid. The recovery of the chiral ligand makes this process more cost-effective for larger-scale synthesis.

Potential Applications and Biological Context

The unique structure of this compound, particularly the presence of the vinyl bromide group, suggests several potential applications in chemical biology and drug discovery.

Chemical Probe for Studying Biological Systems

The vinyl bromide moiety is a reactive functional group that can participate in various chemical reactions. It can act as a Michael acceptor and is also susceptible to palladium-catalyzed cross-coupling reactions.[13][14] This reactivity makes it a potential tool for:

-

Covalent Labeling of Proteins: The vinyl bromide can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent bonds. This property can be exploited to design probes for identifying and studying the function of specific proteins.

-

Irreversible Enzyme Inhibition: When incorporated into a peptide or small molecule that binds to the active site of an enzyme, the vinyl bromide can act as a "warhead" to irreversibly inactivate the enzyme. This is a valuable strategy for developing potent and long-lasting drugs.

Building Block for Synthesis

As a chiral, non-proteinogenic amino acid, this compound is a valuable building block for the synthesis of more complex molecules, including:

-

Modified Peptides: Its incorporation into peptides can confer unique structural and functional properties, such as increased resistance to proteolysis and altered receptor binding profiles.[1]

-

Novel Heterocyclic Compounds: The reactive vinyl bromide group can be used as a handle for the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Biological Activity of Related Compounds

The metabolism of vinyl bromide has been shown to produce reactive intermediates, such as 2-bromoethylene oxide and 2-bromoacetaldehyde, which can alkylate DNA and proteins.[15][16] While this highlights the potential toxicity of the parent vinyl bromide, the controlled and targeted reactivity of this compound, when incorporated into a larger molecule, could be harnessed for therapeutic benefit, for example, in the design of anticancer agents that selectively target tumor cells.

Safety and Handling

This compound is for research use only and is not intended for diagnostic, therapeutic, or personal use.[7] Due to the potential toxicity associated with vinyl halides, appropriate safety precautions should be taken when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.[7]

Conclusion

This compound represents a fascinating and potentially powerful tool for researchers at the interface of chemistry and biology. While its specific discovery and history are not well-documented, its identity as a unique chemical entity is confirmed. Based on established principles of asymmetric synthesis, a plausible and detailed route for its preparation has been outlined. The presence of a reactive vinyl bromide moiety opens up a wide range of possibilities for its application as a chemical probe, a building block for complex molecules, and a component of novel therapeutics. As the field of peptide and protein engineering continues to advance, the strategic use of non-proteinogenic amino acids like this compound will undoubtedly play a crucial role in the development of the next generation of drugs and biological tools.

References

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][1][2]

-

Soloshonok, V. A., & Ueki, H. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Tetrahedron, 73(33), 4867-4883. [Link]

-

Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][3]

-

Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5024. [Link]

-

Abellán, T., et al. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(9), 3765-3805. [Link]

-

Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link][4]

-

International Agency for Research on Cancer. (1999). Vinyl bromide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. [Link][15]

-

Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link][13]

-

International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Lyon, FR: IARC. [Link][16]

-

O'Hagan, D. (2008). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 130(46), 15488-15490. [Link]

-

Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link][14]

-

De Simone, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(16), 8888. [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 15. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-2-Amino-4-bromopent-4-enoic acid: A Technical Guide

Introduction

(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by its vinyl bromide moiety. This unique structural feature makes it a valuable building block in synthetic organic and medicinal chemistry. Its chirality and the presence of a reactive bromoalkene group allow for its use in the synthesis of complex molecular architectures and as a probe in biological systems.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of predictive data and established principles of spectroscopic analysis for analogous compounds. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| H-2 | 3.8 - 4.0 | Triplet (t) | α-proton |

| H-3a, H-3b | 2.8 - 3.2 | Multiplet (m) | Methylene protons |

| H-5a | 5.9 - 6.1 | Doublet (d) | Vinylic proton |

| H-5b | 6.2 - 6.4 | Doublet (d) | Vinylic proton |

Note: The amino (-NH₂) and carboxylic acid (-OH) protons are typically not observed in D₂O due to deuterium exchange.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 | 175 - 180 |

| C-2 | 55 - 60 |

| C-3 | 35 - 40 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

Interpretation of Predicted NMR Data

The predicted chemical shifts are influenced by the electronic environment of each nucleus.

-

¹H NMR: The α-proton (H-2) is expected to appear as a triplet due to coupling with the two adjacent methylene protons (H-3). The methylene protons themselves will likely appear as a more complex multiplet due to coupling with the α-proton and potential diastereotopicity. The two vinylic protons (H-5a and H-5b) are expected to be distinct and appear as doublets due to geminal coupling. Their downfield shift is characteristic of protons attached to sp² hybridized carbons.

-

¹³C NMR: The carboxylic acid carbon (C-1) is the most deshielded, appearing at the lowest field. The α-carbon (C-2), being attached to the electron-withdrawing amino group, is also significantly downfield. The sp² hybridized carbons of the double bond (C-4 and C-5) will appear in the vinylic region of the spectrum. The carbon bearing the bromine atom (C-4) is expected to be slightly upfield compared to the terminal vinyl carbon (C-5) due to the heavy atom effect of bromine.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial. The choice of solvent is critical; D₂O is often preferred for amino acids to exchange labile protons, simplifying the spectrum.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (to identify ¹H-¹H correlations) and HSQC (to identify one-bond ¹H-¹³C correlations).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Reference the spectra using the residual solvent peak.

-

Assign the signals to the respective nuclei based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100 - 3000 | =C-H stretch | Alkene | Medium |

| 3000 - 2850 | C-H stretch | Alkane | Medium |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong |

| 1650 - 1600 | C=C stretch | Alkene | Medium to Weak |

| 1640 - 1550 | N-H bend | Primary Amine | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |

| ~600 | C-Br stretch | Alkyl Bromide | Medium to Strong |

Interpretation of IR Data

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and amino groups. A very broad O-H stretch from the carboxylic acid is anticipated to overlap with the C-H stretching vibrations.[3] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710 cm⁻¹. The presence of the vinyl group will be confirmed by the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch in the 1650-1600 cm⁻¹ region.[4] The N-H bending of the primary amine will also be present. Finally, the C-Br stretch is expected to appear in the fingerprint region, typically around 600 cm⁻¹.[5]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR data acquisition using ATR.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction to the data.

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Expected Mass Spectrometric Data

-

Molecular Weight: 194.03 g/mol

-

Exact Mass: 192.97400 Da (for C₅H₈⁷⁹BrNO₂)

-

Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[6]

Predicted Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, we expect to see two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity.

Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH) as a neutral radical, and the loss of water (H₂O) or ammonia (NH₃).[8][9]

Expected Mass Fragments (ESI+)

| m/z (for ⁷⁹Br / ⁸¹Br) | Possible Fragment |

| 194 / 196 | [M+H]⁺ (Molecular Ion + Proton) |

| 148 / 150 | [M+H - HCOOH]⁺ |

| 177 / 179 | [M+H - NH₃]⁺ |

| 176 / 178 | [M+H - H₂O]⁺ |

Experimental Protocol for Mass Spectrometry

Caption: Workflow for LC-MS data acquisition and analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as a mixture of methanol and water.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

For ESI, it is often beneficial to add a small amount of a weak acid (e.g., 0.1% formic acid) to the sample to promote protonation and the formation of [M+H]⁺ ions.

-

-

Data Acquisition (LC-MS):

-

Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). LC-MS is often preferred as it can separate the analyte from any impurities.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal ionization.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-